molecular formula C12H15N3O3S2 B6111283 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

Cat. No. B6111283
M. Wt: 313.4 g/mol
InChI Key: HDEQVTMSYORSJP-NTUHNPAUSA-N
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Description

4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone, also known as H2L, is a thiosemicarbazone derivative that has been widely studied for its potential as a therapeutic agent. H2L has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is not fully understood, but several studies have suggested that it may act through multiple pathways. 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been found to induce apoptosis in cancer cells, possibly through the activation of caspases and the inhibition of anti-apoptotic proteins. 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has also been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 and 5-lipoxygenase. Additionally, 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been found to inhibit the replication of viruses by interfering with viral entry and/or replication.
Biochemical and physiological effects:
4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone can inhibit tumor growth and reduce inflammation in animal models. However, the effects of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone on normal cells and tissues have not been fully characterized.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a variety of diseases and biological processes. Additionally, 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is its potential toxicity, as it has been found to be cytotoxic to both cancer cells and normal cells in vitro. Therefore, careful consideration should be given to the concentration and duration of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone exposure in lab experiments.

Future Directions

There are several future directions for the study of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. One area of interest is the development of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone derivatives with improved therapeutic properties, such as increased potency or reduced toxicity. Another area of interest is the elucidation of the mechanism of action of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone, which could lead to the discovery of new targets for therapeutic intervention. Additionally, the in vivo efficacy and safety of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone should be further investigated in animal models to assess its potential as a therapeutic agent.

Synthesis Methods

4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone can be synthesized by the reaction of 4-hydroxybenzaldehyde with N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazide in the presence of a catalyst. The resulting compound can be purified through recrystallization or column chromatography. The synthesis of 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been optimized to improve yield and purity, and several variations of the reaction have been reported in the literature.

Scientific Research Applications

4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and viral infections. In vitro studies have shown that 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone exhibits cytotoxic activity against several cancer cell lines, including breast, lung, and liver cancer cells. 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has also been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 4-hydroxybenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been shown to have anti-viral activity against several viruses, including HIV-1 and herpes simplex virus type 1.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c16-11-3-1-9(2-4-11)7-13-15-12(19)14-10-5-6-20(17,18)8-10/h1-4,7,10,16H,5-6,8H2,(H2,14,15,19)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQVTMSYORSJP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=S)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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